(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]butanamide
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Overview
Description
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-2-methylaniline with naphthalene-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorinated aromatic ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of naphthoquinones or chlorinated benzoic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted anilines or thiophenes.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, (3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chlorinated aromatic ring but differs in its thiazole moiety.
3-Chloro-2-methylphenyl methyl sulfide: This compound has a similar chlorinated aromatic ring but lacks the naphthalene moiety.
Uniqueness
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its combination of a chlorinated aromatic ring and a naphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20ClN3O2 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(E)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2/c1-14-11-19(23)9-10-20(14)24-21(27)12-15(2)25-26-22(28)18-8-7-16-5-3-4-6-17(16)13-18/h3-11,13H,12H2,1-2H3,(H,24,27)(H,26,28)/b25-15+ |
InChI Key |
NCTHRMJFEPFSET-MFKUBSTISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C/C(=N/NC(=O)C2=CC3=CC=CC=C3C=C2)/C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(=NNC(=O)C2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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